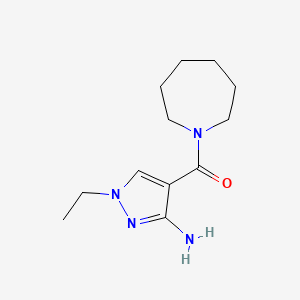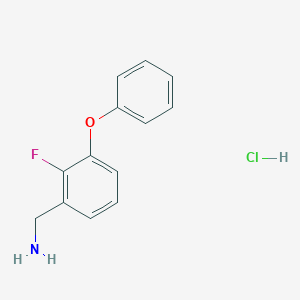
4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azépane-1-carbonyl)-1-éthyl-1H-pyrazol-3-amine est un composé organique synthétique qui présente une structure unique combinant un cycle azépane, un cycle pyrazole et un groupe amine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(azépane-1-carbonyl)-1-éthyl-1H-pyrazol-3-amine implique généralement la réaction de dérivés d'azépane avec des intermédiaires pyrazoliques. Une méthode courante implique l'acylation de l'azépane avec un dérivé d'acide pyrazole carboxylique approprié dans des conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, avec une base comme la triéthylamine pour faciliter le processus d'acylation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
4-(azépane-1-carbonyl)-1-éthyl-1H-pyrazol-3-amine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Le groupe amine peut participer à des réactions de substitution nucléophile avec des halogénoalcanes ou des chlorures d'acyle.
Réactifs et conditions courantes
Oxydation: Permanganate de potassium en milieu aqueux.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Halogénoalcanes en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation: Formation des acides carboxyliques ou des cétones correspondants.
Réduction: Formation d'amines ou d'alcools.
Substitution: Formation de dérivés N-alkylés ou N-acylés.
Applications de la recherche scientifique
4-(azépane-1-carbonyl)-1-éthyl-1H-pyrazol-3-amine a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Biologie: Investigé pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine: Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques ou de modulateurs de récepteurs.
Industrie: Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de 4-(azépane-1-carbonyl)-1-éthyl-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou interagir avec un récepteur, modulant ses voies de signalisation. Le mécanisme exact dépend de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(azépane-1-carbonyl)-N-(4-éthoxyphényl)thiophène-2-sulfonamide
- Acide 3-[[4-(azépane-1-carbonyl)phényl]carbamoyl]benzoïque
Unicité
4-(azépane-1-carbonyl)-1-éthyl-1H-pyrazol-3-amine est unique en raison de sa combinaison spécifique de groupes fonctionnels et de cycles, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des profils de réactivité, de stabilité et de bioactivité différents, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H20N4O |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(3-amino-1-ethylpyrazol-4-yl)-(azepan-1-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-2-16-9-10(11(13)14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H2,13,14) |
Clé InChI |
PXRHOYMKYSAZST-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)N)C(=O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)


![1-[(1R)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B11732905.png)
![methyl 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate](/img/structure/B11732910.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732939.png)

![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732950.png)
![2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B11732951.png)
![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)
![(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732966.png)
![2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11732972.png)
